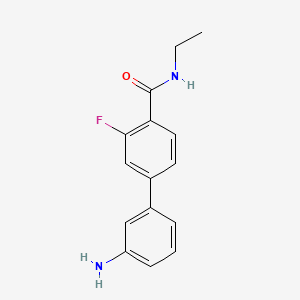

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

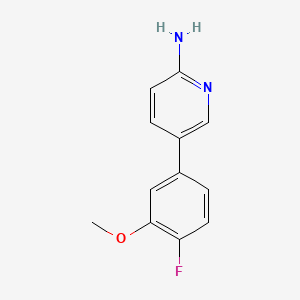

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide (4-APEFB) is an organofluorine compound that is widely used in scientific research and laboratory experiments. It has a wide range of applications in the field of chemistry, biochemistry and pharmacology. 4-APEFB has been studied for its unique properties, such as its ability to act as a catalyst in various reactions and its ability to interact with other compounds. This compound has also been studied for its biochemical and physiological effects, as well as its potential uses in the laboratory.

Aplicaciones Científicas De Investigación

Radiochemical Synthesis and PET Imaging

A notable application involves the automated radiochemical synthesis of N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM), a prosthetic group for radiolabeling the free sulfhydryl groups of peptides and proteins, demonstrating its potential in positron emission tomography (PET) imaging for biological studies (Kiesewetter et al., 2011).

Serotonin Receptor Study

Research on [18F]p-MPPF, a derivative used for studying the serotonergic neurotransmission with PET, showcases the utility of fluorobenzamide derivatives in neurological research, highlighting their importance in understanding serotonin 5-HT1A receptors and neurotransmission (Plenevaux et al., 2000).

Electrochemical Oxidation

Electrochemical oxidation of amino-substituted benzamide derivatives, including those similar in structure to the compound of interest, has been studied for their potential antioxidant activity. These compounds' electrochemical behaviors provide insights into their ability to scavenge free radicals, which is crucial for developing new antioxidants (Jovanović et al., 2020).

Fluorinated Derivatives for Intracellular pH Measurement

Fluorinated o-aminophenol derivatives, related in function to the target compound, have been synthesized for measuring intracellular pH, demonstrating the versatility of fluorobenzamide derivatives in bioanalytical applications (Rhee et al., 1995).

Propiedades

IUPAC Name |

4-(3-aminophenyl)-N-ethyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-2-18-15(19)13-7-6-11(9-14(13)16)10-4-3-5-12(17)8-10/h3-9H,2,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBPXLNXMCJJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742948 |

Source

|

| Record name | 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide | |

CAS RN |

1373232-72-4 |

Source

|

| Record name | 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)